
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester is a chiral compound with significant potential in various scientific fields. This compound features a tetrahydropyran ring, an amino group, and a carboxylic acid methyl ester, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Stereoselective Synthesis: The synthesis of (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester often involves stereoselective methods to ensure the correct configuration. One common approach is the asymmetric hydrogenation of a suitable precursor, such as a pyran derivative, using chiral catalysts.
Amino Group Introduction:
Esterification: The carboxylic acid group is typically esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding alcohol.
Substitution: Introduction of alkyl or acyl groups at the amino position.
Scientific Research Applications
Chemistry
In synthetic chemistry, (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving amino acid derivatives. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins for functional studies.
Medicine
Medically, this compound has potential as a precursor for drug development. Its unique structure can be modified to create analogs with therapeutic properties, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for polymerization reactions and the production of advanced materials.
Mechanism of Action
The mechanism by which (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking natural substrates or inhibitors. The tetrahydropyran ring and amino group are key structural features that facilitate binding to molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Hydroxy-tetrahydro-pyran-3-carboxylic acid methyl ester: Similar structure but with a hydroxyl group instead of an amino group.
(3R,4S)-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester: Similar structure but with a furan ring instead of a pyran ring.
(3R,4S)-4-Amino-tetrahydro-thiopyran-3-carboxylic acid methyl ester: Similar structure but with a thiopyran ring instead of a pyran ring.
Uniqueness
The uniqueness of (3R,4S)-4-Amino-tetrahydro-pyran-3-carboxylic acid methyl ester lies in its specific combination of functional groups and stereochemistry. The presence of the tetrahydropyran ring, amino group, and carboxylic acid methyl ester in a chiral configuration provides distinct reactivity and biological activity compared to its analogs.
This detailed overview highlights the versatility and potential of this compound in various scientific and industrial applications
Properties
IUPAC Name |
methyl (3R,4S)-4-aminooxane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVOQXPMPPTFRW-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1COCC[C@@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














